![molecular formula C10H17N3O2 B14632061 N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55809-06-8](/img/structure/B14632061.png)
N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is a chemical compound with a unique structure that includes a urea moiety and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of an appropriate isocyanate with an oxazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction. The temperature and time of the reaction are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety may also play a role in binding to proteins or other biomolecules, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- N,N,N’-Trimethyl-N’-[5-(methyl)-1,2-oxazol-3-yl]urea
- N,N,N’-Trimethyl-N’-[5-(ethyl)-1,2-oxazol-3-yl]urea
Uniqueness
N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is unique due to the presence of the isopropyl group on the oxazole ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
55809-06-8 |
|---|---|
Fórmula molecular |
C10H17N3O2 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)8-6-9(11-15-8)13(5)10(14)12(3)4/h6-7H,1-5H3 |
Clave InChI |
KAPQXHUNYRJWMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NO1)N(C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


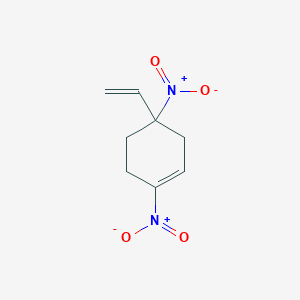
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
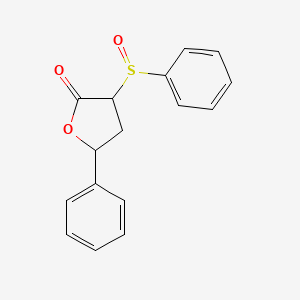
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
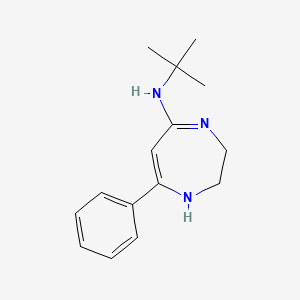
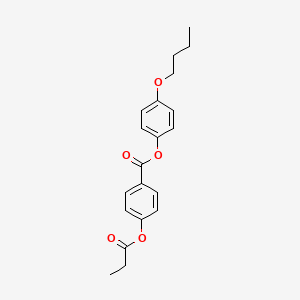
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)


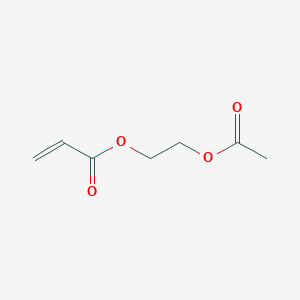
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)


![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
